

Terbufos Sulfone: A Technical Guide to Acute and Chronic Toxicity

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Compound of Interest

Compound Name: *Terbufos sulfone*

Cat. No.: *B165061*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of **terbufos sulfone**, a major metabolite of the organophosphate insecticide terbufos. Due to the limited availability of specific toxicological data for **terbufos sulfone**, this document leverages data from studies on the parent compound, terbufos, as a surrogate, a scientifically supported approach given their comparable mechanisms of toxicity.^[1] The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.

Acute Toxicity

Terbufos and its metabolites are characterized by very high acute toxicity through oral, dermal, and inhalation routes of exposure.^{[1][2][3]} The clinical signs of acute toxicity are typical of cholinergic crisis, resulting from the overstimulation of the nervous system due to the accumulation of acetylcholine.^{[1][2][3]}

Data Summary: Acute Toxicity of Terbufos and its Metabolites

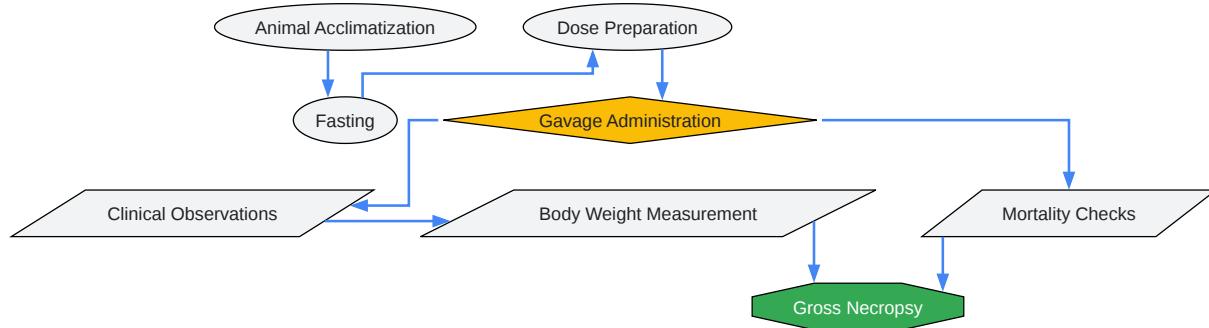
Endpoint	Species	Route	Value	Reference
LD50	Mouse (female)	Oral	14 mg/kg bw (Terbufos Sulfone)	[2][4]
LD50	Rat	Oral	1.4 - 9.0 mg/kg bw (Terbufos)	[2]
LD50	Rabbit	Dermal	~1 mg/kg bw (Terbufos)	[2][3]
LC50	Rat	Inhalation (4h)	0.0012 - 0.0061 mg/L (Terbufos)	[1][2][3]

Experimental Protocols: Acute Toxicity Testing

The methodologies for acute toxicity studies generally follow standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

- Acute Oral Toxicity (Following OECD Guideline 420, 423, or 425): These studies are typically conducted in rats.[5][6] After a period of fasting, the test substance is administered by gavage.[7][8] Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8] A necropsy is performed on all animals at the end of the study. The LD50, the dose estimated to be lethal to 50% of the test animals, is then calculated.
- Acute Dermal Toxicity (Following OECD Guideline 402): This test is commonly performed in rabbits or rats.[9][10][11] The test substance is applied to a shaved area of the skin and held in contact with an occlusive dressing for 24 hours.[11] Observations for mortality, skin reactions, and systemic toxicity are conducted for at least 14 days.[11]
- Acute Inhalation Toxicity (Following OECD Guideline 403): Rats are the preferred species for this type of study.[12] Animals are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period, typically 4 hours.[12] Observations for toxicity and mortality are made during and after exposure for at least 14 days.

Experimental Workflow for Acute Oral Toxicity Study



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Caption: Workflow for a typical acute oral toxicity study.

Chronic Toxicity

Chronic exposure to terbufos and its metabolites can lead to various adverse health effects, with the primary target being the nervous system through the inhibition of acetylcholinesterase.

Data Summary: Chronic Toxicity of Terbufos

Endpoint	Species	Duration	NOAEL	LOAEL	Effects	Reference
Subchronic Toxicity	Rat	13 weeks	0.059 mg/kg bw/day	0.25 mg/kg bw/day	Inhibition of brain acetylcholinesterase activity	[2]
Chronic Toxicity	Rat	1 year	0.055 mg/kg bw/day	-	Inhibition of brain acetylcholinesterase activity	[2]
Chronic Toxicity	Dog	1 year	0.060 mg/kg bw/day	0.090 mg/kg bw/day	Inhibition of brain acetylcholinesterase activity	[2]
Carcinogenicity	Mouse	18 months	-	-	No evidence of carcinogenicity	[2]
Carcinogenicity	Rat	2 years	-	-	No evidence of carcinogenicity	[2]
Reproductive Toxicity	Rat	2 generation s	0.086 mg/kg bw/day	0.42 mg/kg bw/day	Decreased male fertility and female pregnancy rate	[2]

Developmental Toxicity	Rat	-	0.2 mg/kg bw/day	0.4 mg/kg bw/day (in a preliminary study)	Maternal toxicity and mortality	[2]
Developmental Toxicity	Rabbit	-	0.25 mg/kg bw/day	0.50 mg/kg bw/day	Maternal toxicity, increased resorptions, decreased fetal body weight	[2]

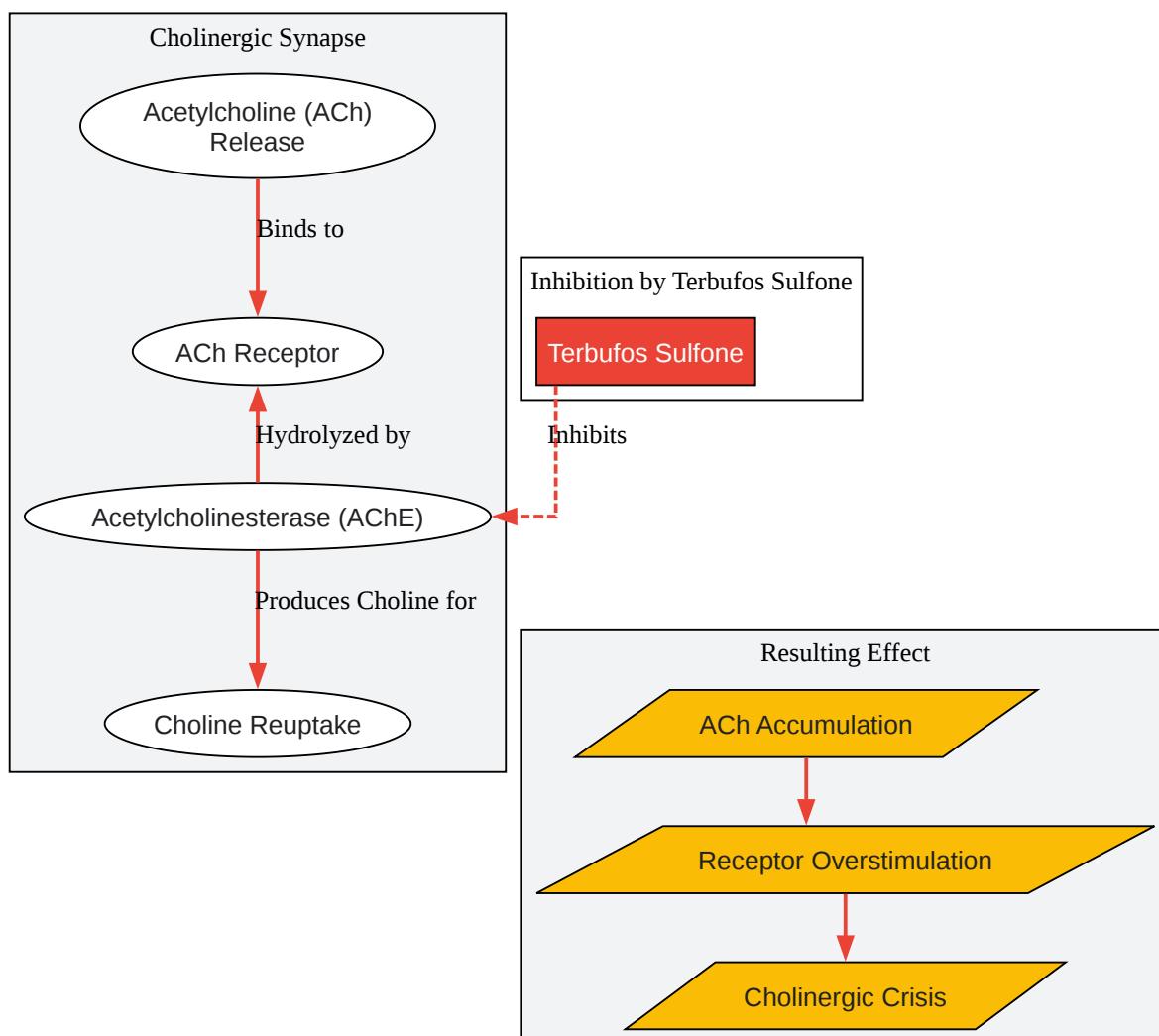
Experimental Protocols: Chronic Toxicity Testing

Chronic toxicity studies are designed to evaluate the effects of long-term, repeated exposure to a substance and generally adhere to OECD guidelines.

- Subchronic Oral Toxicity (Following OECD Guideline 408): Typically a 90-day study in rats where the test substance is administered daily, usually mixed in the diet or by gavage. The study assesses a wide range of toxicological endpoints, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs.
- Chronic Toxicity/Carcinogenicity (Following OECD Guideline 452/451): These are long-term studies, typically 18-24 months in rodents, designed to assess both chronic toxicity and carcinogenic potential. The experimental design is similar to subchronic studies but with a longer duration of exposure and a more comprehensive histopathological examination.
- Reproductive and Developmental Toxicity (Following OECD Guideline 416 or 443): These studies evaluate the potential of a substance to interfere with reproduction and normal development.[\[13\]](#)[\[14\]](#)[\[15\]](#) In a two-generation study, the substance is administered to both males and females before mating and continues through gestation and lactation for two generations.[\[2\]](#) Endpoints include fertility, gestation length, litter size, and pup viability and

growth. Developmental toxicity studies (OECD Guideline 414) involve administering the substance to pregnant females during organogenesis to assess potential birth defects.

Signaling Pathway: Acetylcholinesterase Inhibition



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Caption: Mechanism of **terbufos sulfone** toxicity via acetylcholinesterase inhibition.

Neurotoxicity

The primary neurotoxic effect of terbufos and its sulfone metabolite is the inhibition of acetylcholinesterase.

In a single-dose neurotoxicity study in rats with terbufos, the No-Observed-Adverse-Effect Level (NOAEL) was 0.15 mg/kg bw, based on the observation of miosis (pupil constriction) at the next highest dose.^[2] In a 13-week neurotoxicity study in rats, the NOAEL was 0.059 mg/kg bw/day, based on the inhibition of brain acetylcholinesterase activity.^[2]

Carcinogenicity and Genotoxicity

Based on long-term studies in mice and rats, terbufos is not considered to be carcinogenic.^[2] The available evidence also suggests that terbufos is unlikely to be genotoxic.^[2]

Conclusion

Terbufos sulfone, a major metabolite of terbufos, is a highly toxic compound with a mechanism of action centered on the inhibition of acetylcholinesterase. While specific quantitative toxicity data for **terbufos sulfone** is limited, the extensive database for the parent compound, terbufos, provides a strong basis for risk assessment. The acute toxicity of terbufos and its metabolites is very high across oral, dermal, and inhalation routes of exposure. Chronic exposure can lead to neurotoxicity through the persistent inhibition of acetylcholinesterase. Terbufos has not been found to be carcinogenic or genotoxic in animal studies. This technical guide provides a consolidated resource for researchers and professionals involved in the evaluation of the safety of this and similar organophosphate compounds.

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